N-({[3,3'-bithiophene]-5-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide
Description
N-({[3,3’-bithiophene]-5-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide is a complex organic compound that features a bithiophene core, a piperidine ring, and a methanesulfonyl group
Properties
Molecular Formula |
C16H20N2O3S3 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-methylsulfonyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C16H20N2O3S3/c1-24(20,21)18-5-2-12(3-6-18)16(19)17-9-15-8-14(11-23-15)13-4-7-22-10-13/h4,7-8,10-12H,2-3,5-6,9H2,1H3,(H,17,19) |
InChI Key |
NPJHSUXNXDGMND-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the bithiophene core. One common method involves the coupling of 3,3’-dibromothiophene with sodium methylate in the presence of a catalyst such as Pd(OAc)2 . The resulting intermediate is then reacted with a piperidine derivative and methanesulfonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-({[3,3’-bithiophene]-5-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The bithiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: The methanesulfonyl group can be reduced to a thiol group.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the piperidine ring.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-({[3,3’-bithiophene]-5-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The bithiophene core can interact with electron-rich or electron-deficient sites, while the piperidine ring can engage in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Poly(3,3’-bithiophene): A polymer with similar electronic properties but different structural characteristics.
3,3’-Dicyano-2,2’-bithiophene: A compound with similar bithiophene core but different functional groups.
N-(2-octyldodecyl)-3,3’-bithiophene-2,2’-dicarboximide: Another bithiophene derivative with different substituents.
Uniqueness
N-({[3,3’-bithiophene]-5-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide is unique due to its combination of a bithiophene core, a piperidine ring, and a methanesulfonyl group. This unique structure imparts specific electronic and chemical properties, making it suitable for a wide range of applications in organic electronics, medicinal chemistry, and materials science.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
